molecular formula C6H11NO B1612480 2-Vinylmorpholine CAS No. 98548-70-0

2-Vinylmorpholine

Cat. No.: B1612480
CAS No.: 98548-70-0
M. Wt: 113.16 g/mol
InChI Key: GYEQLVFBKDAMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinylmorpholine is an organic compound with the molecular formula C₆H₁₁NO It is a heterocyclic compound containing both a vinyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylmorpholine can be synthesized through the vinylation of morpholine. One common method involves the reaction of morpholine with acetylene in the presence of a catalyst. The reaction is typically carried out under atmospheric pressure using a high-basicity system such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as the solvent. The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalytic systems. For example, nanostructured KOH/activated coal catalysts have been shown to be effective in promoting the vinylation of morpholine. The use of such catalysts not only enhances the reaction efficiency but also allows for better control over the reaction parameters, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form saturated morpholine derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Vinylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long-chain polymers. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    2-Phenylmorpholine: Contains a phenyl group instead of a vinyl group.

    2-Vinylpiperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

    N-Vinylmorpholine: Another vinylated morpholine derivative.

Uniqueness: 2-Vinylmorpholine is unique due to its combination of a vinyl group and a morpholine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQLVFBKDAMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591842
Record name 2-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98548-70-0
Record name 2-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Vinylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Vinylmorpholine
Reactant of Route 3
Reactant of Route 3
2-Vinylmorpholine
Reactant of Route 4
Reactant of Route 4
2-Vinylmorpholine
Reactant of Route 5
Reactant of Route 5
2-Vinylmorpholine
Reactant of Route 6
2-Vinylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.